2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide
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Description
The compound “2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide” is a synthetic molecule of the benzhydryl class . Benzhydryl compounds are comprised of two benzene rings attached to a single carbon molecule . This compound contains a fluorine group bound to each benzene ring at R 4 .
Molecular Structure Analysis
The molecular structure of this compound is complex. It is a synthetic molecule of the benzhydryl class, which means it is comprised of two benzene rings attached to a single carbon molecule . It contains a fluorine group bound to each benzene ring at R 4 .Future Directions
Given the limited information available on “2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide”, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. This could include studying its potential antimicrobial activity, as seen in related compounds .
Mechanism of Action
Mode of Action
It has been suggested that the compound exhibits antimicrobial activity against gram-positive bacterial strains .
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with essential biochemical processes in Gram-positive bacteria .
Result of Action
It has been reported to exhibit antimicrobial activity against certain gram-positive bacterial strains .
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylsulfonylamino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-18-16(20)10-12-4-8-15(9-5-12)19-23(21,22)11-13-2-6-14(17)7-3-13/h2-9,19H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQHTKBDKDAEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide |
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